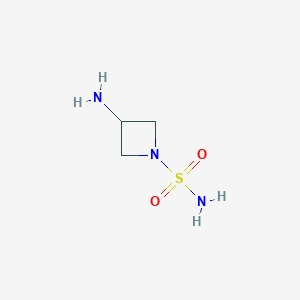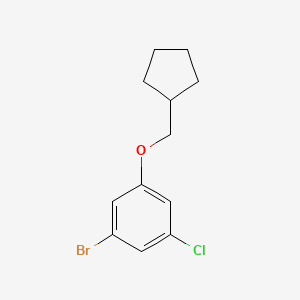
3-Aminoazetidine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminoazetidine-1-sulfonamide is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an amino group at the third position and a sulfonamide group at the first position of the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties to these compounds .
Méthodes De Préparation
The synthesis of 3-Aminoazetidine-1-sulfonamide typically involves the ring-opening polymerization of azetidine derivatives. One common method is the reaction of azetidine with sulfonyl chlorides in the presence of a base, such as triethylamine, to introduce the sulfonamide group . Another approach involves the use of azabicyclo[1.1.0]butanes as precursors, which undergo strain-release photocatalysis to form the azetidine ring . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-Aminoazetidine-1-sulfonamide undergoes various types of chemical reactions due to the presence of reactive functional groups. Some of the common reactions include:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfenamide derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted azetidines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-Aminoazetidine-1-sulfonamide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . In biology, it serves as a precursor for the development of enzyme inhibitors and other bioactive compounds. In medicine, it is investigated for its potential therapeutic properties, including antibacterial and anticancer activities . In industry, it is used in the production of polymers and other materials with specialized properties .
Mécanisme D'action
The mechanism of action of 3-Aminoazetidine-1-sulfonamide is primarily based on its ability to interact with specific molecular targets. For instance, sulfonamide derivatives are known to inhibit the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis, resulting in bacteriostatic effects. The compound may also interact with other molecular pathways, depending on its specific structure and functional groups .
Comparaison Avec Des Composés Similaires
3-Aminoazetidine-1-sulfonamide can be compared with other similar compounds, such as aziridines and other azetidine derivatives. Aziridines, which are three-membered nitrogen-containing heterocycles, exhibit higher ring strain and reactivity compared to azetidines . azetidines are more stable and easier to handle, making them more suitable for certain applications. Other similar compounds include sulfonamides like sulfamethoxazole and sulfadiazine, which share the sulfonamide functional group but differ in their overall structure and reactivity .
Propriétés
Formule moléculaire |
C3H9N3O2S |
|---|---|
Poids moléculaire |
151.19 g/mol |
Nom IUPAC |
3-aminoazetidine-1-sulfonamide |
InChI |
InChI=1S/C3H9N3O2S/c4-3-1-6(2-3)9(5,7)8/h3H,1-2,4H2,(H2,5,7,8) |
Clé InChI |
SJDWSXZKEZAAJD-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1S(=O)(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B12068838.png)

![1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride](/img/structure/B12068852.png)

![3-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B12068862.png)
![4-Chloro-5-iodo-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12068867.png)
![(4aS,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxyhexahydro-2H-2lambda~5~-furo[3,2-d][1,3,2]oxazaphosphinin-2-one](/img/structure/B12068875.png)





